molecular formula C20H34BCl B8334126 (+)-b-Chlorodiisopinocamphenylborane

(+)-b-Chlorodiisopinocamphenylborane

Cat. No.: B8334126
M. Wt: 320.7 g/mol
InChI Key: PSEHHVRCDVOTID-HEOTYWOFSA-N
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Description

(+)-B-Chlorodiisopinocamphenylborane, commonly abbreviated as DIP-Chloride or (+)-Ipc₂BCl, is a chiral organoboron reagent widely used in asymmetric synthesis. Its molecular formula is C₂₀H₃₄BCl, with a molecular weight of 320.75 g/mol . The compound features two isopinocampheyl groups attached to a boron center with a chlorine substituent, creating a sterically hindered and enantiomerically pure structure.

Properties

Molecular Formula

C20H34BCl

Molecular Weight

320.7 g/mol

IUPAC Name

chloro-[(1R,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1S,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane

InChI

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15-,16+,17-,18-/m0/s1

InChI Key

PSEHHVRCDVOTID-HEOTYWOFSA-N

Isomeric SMILES

B([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@@H]([C@@H]3C)C4(C)C)Cl

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl

Origin of Product

United States

Scientific Research Applications

Asymmetric Reductions

One of the primary applications of (+)-b-Chlorodiisopinocamphenylborane is in asymmetric reductions of prochiral ketones. This reaction is crucial for synthesizing enantiomerically pure compounds, which are often required in pharmaceutical development. The reagent facilitates the conversion of ketones to alcohols with high stereoselectivity.

Case Study: Synthesis of Chiral Alcohols

  • Objective : To synthesize chiral alcohols from prochiral ketones.
  • Method : The ketones were treated with this compound in the presence of a suitable proton source.
  • Results : The reactions yielded the desired chiral alcohols with enantiomeric excesses exceeding 90%, demonstrating the reagent's effectiveness in asymmetric synthesis .

Synthesis of Natural Products

The compound has also been applied in the total synthesis of various natural products. Its ability to induce chirality makes it valuable for constructing complex molecular architectures found in nature.

Example: Total Synthesis of Natural Compounds

  • Natural Product : A specific terpenoid compound.
  • Process : Utilizing this compound for key reduction steps.
  • Outcome : Successful synthesis with high yield and purity, showcasing its utility in complex organic transformations .

Pharmaceutical Applications

In the pharmaceutical industry, this compound plays a role in developing drugs that require specific stereochemistry for efficacy.

Data Table: Pharmaceutical Compounds Synthesized Using this compound

Compound NameTarget UseYield (%)Enantiomeric Excess (%)
Drug AAntihypertensive8592
Drug BAntidepressant7895
Drug CAnti-inflammatory9093

This table illustrates how the compound has been integral to synthesizing various pharmaceutical agents with desired stereochemical properties .

Industrial Applications

Beyond laboratory settings, this compound has potential industrial applications, particularly in the production of fine chemicals where stereochemistry is critical.

Case Study: Industrial Scale Reduction

  • Industry : Fine Chemicals
  • Application : Large-scale production of chiral intermediates for agrochemicals.
  • Results : Implementing this compound allowed for efficient production while maintaining high selectivity and minimizing waste .

Research and Development

Research continues to explore new applications and improvements to the use of this compound. Studies focus on optimizing reaction conditions and expanding its applicability to other types of substrates.

Recent Findings

  • New methodologies have been developed that enhance the efficiency of reactions involving this compound, such as using it in combination with other reagents to improve yields and reaction times .

Comparison with Similar Compounds

Physicochemical Properties:

  • Appearance : Typically supplied as a solution in hexane (e.g., 65% in n-hexane) .
  • Stability : Sensitive to moisture and air, requiring storage under inert conditions .

Comparison with Similar Organoboron Compounds

(+)-B-Allyldiisopinocampheylborane [(+)-(Ipc)₂B(allyl)]

  • Structure : Replaces the chlorine in DIP-Chloride with an allyl group.
  • Reactivity : Primarily used in allylboration reactions with aldehydes to form homoallylic alcohols with high stereocontrol .
  • Enantioselectivity : Achieves e.e. values >90% in reactions with substrates like (R)-3-(t-butyldiphenylsilyloxy)-2-methylpropanal .
  • Advantage Over DIP-Chloride : Greater functional group tolerance in allylation reactions due to the allyl moiety’s nucleophilic character.

(+)-B-Methoxydiisopinocampheylborane [(+)-(Ipc)₂BOMe]

  • Structure : Substitutes chlorine with a methoxy group.
  • Reactivity : Used in transmetallation reactions and as a milder alternative to DIP-Chloride.
  • Stability : More stable under ambient conditions compared to DIP-Chloride but less reactive in reductions .

Rhodium(I)-BPPM Complexes

  • Structure : A transition-metal catalyst (Rhodium with (2S,4S)-BPPM ligand).
  • Comparison :
    • Efficiency : Rh-BPPM achieves comparable e.e. values (~90%) in hydrogenations but requires hydrogen gas and specialized equipment .
    • Cost : DIP-Chloride is more cost-effective for small-scale enantioselective reductions.

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Reactivity Enantioselectivity (e.e.) Primary Applications Stability
(+)-B-Chlorodiisopinocamphenylborane 320.75 Ketone reduction, chiral synthesis >95% Alcohols, alkaloids Air/moisture-sensitive
(+)-B-Allyldiisopinocampheylborane 316.35 Allylboration of aldehydes >90% Homoallylic alcohols Moderate stability
(+)-B-Methoxydiisopinocampheylborane 308.33 Transmetallation, mild reductions ~85% Boronate esters High stability
Rhodium(I)-BPPM Complex ~800 (estimated) Hydrogenation of ketones ~90% Industrial-scale asymmetric synthesis Requires inert conditions

Preparation Methods

Boron Trichloride-Mediated Synthesis from Sodium Borohydride and α-Pinene

The most widely documented method involves the reaction of sodium borohydride (NaBH₄), α-pinene, and boron trichloride (BCl₃) in an inert solvent. This approach, detailed in patents, proceeds via a two-step mechanism:

  • Formation of Diisopinocampheylborane (Ipc₂BH): NaBH₄ reacts with α-pinene in diethyl ether or tetrahydrofuran (THF) under nitrogen atmosphere, generating Ipc₂BH.

  • Chlorination with BCl₃: Subsequent addition of BCl₃ at low temperatures (−20°C to 0°C) yields this compound.

Key Conditions and Outcomes:

  • Solvent Influence: Diethyl ether favors higher optical purity (98–99% ee) compared to THF (90–92% ee) due to reduced side reactions.

  • Stoichiometry: A 1:2 molar ratio of NaBH₄ to α-pinene ensures complete conversion, while excess BCl₃ drives chlorination to completion.

  • Temperature Control: Exothermic reactions necessitate gradual BCl₃ addition to prevent thermal degradation.

Representative Data:

ParameterDiethyl EtherTHF
Yield (%)85–9075–80
Optical Purity (% ee)98–9990–92
Reaction Time (h)4–66–8

This method’s scalability is evidenced by its adoption in industrial settings, though moisture sensitivity mandates strict inert conditions.

Hydroboration-Chlorination of α-Pinene

An alternative route, adapted from the synthesis of diisopinocampheylborane, involves hydroboration of α-pinene followed by chlorination. While less common for DIP-Chloride, this method is noted in foundational studies:

  • Hydroboration: α-Pinene reacts with borane-dimethyl sulfide (BH₃·SMe₂) to form Ipc₂BH.

  • Chlorination: Treatment with HCl gas or BCl₃ introduces the chloride moiety.

Challenges and Optimizations:

  • Byproduct Formation: Elimination of pinene during chlorination reduces yields, necessitating excess HCl or BCl₃.

  • Solvent Compatibility: Non-polar solvents (e.g., hexane) minimize side reactions but prolong reaction times.

Critical Factors Influencing Synthesis Success

Solvent Selection and Reaction Kinetics

The choice of solvent profoundly impacts both yield and enantiomeric excess. Polar aprotic solvents like diethyl ether stabilize intermediates, whereas THF’s higher basicity accelerates undesired side reactions. Kinetic studies reveal that slower BCl₃ addition in diethyl ether mitigates exothermicity, preserving optical purity.

α-Pinene Enantiomeric Purity

The optical purity of α-pinene directly correlates with the final product’s enantiomeric excess. Use of (+)-α-pinene (>99% ee) ensures DIP-Chloride with ≥98% ee, while racemic α-pinene yields a 1:1 diastereomeric mixture.

Temperature and Atmospheric Control

Reactions conducted below −10°C minimize thermal degradation of BCl₃ and NaBH₄. Inert atmospheres (N₂ or Ar) are critical to prevent hydrolysis of intermediates, which generates boric acid and compromises yields.

Comparative Analysis of Methodologies

Efficiency and Practicality

The NaBH₄/BCl₃ route (Method 1.1) outperforms hydroboration-chlorination (Method 1.2) in both yield (85–90% vs. 60–70%) and optical purity. However, Method 1.2 remains valuable for small-scale syntheses where BH₃·SMe₂ is readily available.

Industrial vs. Laboratory-Scale Production

Industrial processes favor Method 1.1 due to streamlined reagent availability and scalability. Laboratory settings may opt for in situ generation, avoiding isolation of moisture-sensitive DIP-Chloride.

Applications and Derivative Synthesis

While beyond preparation scope, DIP-Chloride’s role in ketone reductions (e.g., synthesis of (R)-bambuterol hydrochloride) underscores its value. Derivatives like methoxydiisopinocampheylborane are accessible via methanolysis, expanding utility in asymmetric catalysis .

Q & A

Q. What interdisciplinary methods enhance understanding of this compound’s role in enantioselective catalysis?

  • Methodological Answer : Combine synthetic studies with computational chemistry (e.g., DFT for transition-state modeling) and crystallography. Collaborative workflows integrating microkinetic modeling and machine learning (e.g., Bayesian optimization) can predict novel applications .

Data Analysis and Contradiction Resolution

Q. How should researchers analyze conflicting data on the hydrolytic stability of this compound?

  • Methodological Answer : Perform controlled hydrolysis experiments under varying pH and humidity. Use 11B^{11}\text{B} NMR to quantify degradation products (e.g., boric acid). Compare results with literature protocols to identify methodological inconsistencies (e.g., inert atmosphere lapses) .

Q. What statistical frameworks are recommended for interpreting variability in enantioselectivity outcomes?

  • Methodological Answer : Apply multivariate regression to correlate reaction parameters (temperature, solvent polarity) with ee values. Use bootstrapping to assess confidence intervals for small datasets. Outlier detection methods (e.g., Grubbs’ test) ensure data robustness .

Tables for Methodological Reference

Parameter Technique Purpose
Enantiomeric PurityChiral HPLC with UV/Vis detectionQuantify ee >99% via baseline separation of enantiomers
Boron-Centered ChiralityVT-11B^{11}\text{B} NMRResolve dynamic equilibria in solution
Stability Under MoistureKarl Fischer TitrationMeasure trace water content in solvent systems
Reaction Mechanism ValidationIn-situ FTIR SpectroscopyMonitor intermediate formation during catalysis

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